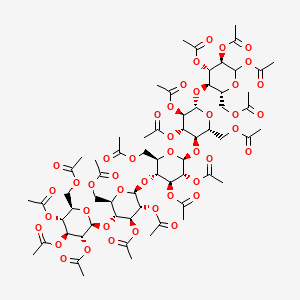

D-Cellopentose Heptadecaacetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H86O43/c1-23(65)82-18-40-45(87-28(6)70)50(88-29(7)71)56(94-35(13)77)61(100-40)105-47-42(20-84-25(3)67)102-63(58(96-37(15)79)52(47)90-31(9)73)107-49-44(22-86-27(5)69)103-64(59(97-38(16)80)54(49)92-33(11)75)106-48-43(21-85-26(4)68)101-62(57(95-36(14)78)53(48)91-32(10)74)104-46-41(19-83-24(2)66)99-60(98-39(17)81)55(93-34(12)76)51(46)89-30(8)72/h40-64H,18-22H2,1-17H3/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,60?,61+,62+,63+,64+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUMCHTVRXZKAE-VTHYYUHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H86O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098173 | |

| Record name | D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1543.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83058-38-2 | |

| Record name | D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83058-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, O-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1→4)-, tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of D-Cellopentose Heptadecaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of D-Cellopentose Heptadecaacetate, a peracetylated derivative of the cello-oligosaccharide D-cellopentose. This document details a feasible synthetic protocol based on established carbohydrate chemistry and outlines the expected characterization data critical for its identification and quality control.

Introduction

This compound is the fully acetylated form of D-cellopentose, a pentasaccharide composed of five β-(1→4) linked D-glucose units. The peracetylation of carbohydrates is a common strategy to enhance their solubility in organic solvents, facilitate purification, and protect the hydroxyl groups during further chemical modifications. As a well-defined oligosaccharide derivative, this compound can serve as a valuable standard in carbohydrate research, including enzymatic studies and the development of carbohydrate-based therapeutics.

Synthesis of this compound

The synthesis of this compound is typically achieved through the peracetylation of D-cellopentose. A widely employed and effective method involves the use of acetic anhydride (B1165640) in the presence of a catalyst.

Experimental Protocol: Peracetylation of D-Cellopentose

Materials:

-

D-Cellopentose

-

Acetic Anhydride

-

Anhydrous Sodium Acetate (B1210297) (catalyst)

-

Dichloromethane

Procedure:

-

Reaction Setup: A mixture of D-cellopentose and anhydrous sodium acetate is suspended in an excess of acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess acetic anhydride is quenched by the slow addition of ice-cold water. The crude product is then precipitated by pouring the reaction mixture into a large volume of cold water.

-

Isolation: The precipitated this compound is collected by vacuum filtration and washed thoroughly with water to remove acetic acid and other water-soluble impurities.

-

Purification: The crude product is then washed with a suitable solvent like ethanol to remove any remaining impurities. Further purification can be achieved by recrystallization from a solvent system such as ethanol/dichloromethane or by column chromatography on silica (B1680970) gel.

-

Drying: The purified product is dried under vacuum to yield this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data for this compound.

| Parameter | Value |

| Molecular Formula | C64H86O43 |

| Molecular Weight | 1543.34 g/mol |

| Appearance | White solid |

| Melting Point | 242-244 °C |

| Solubility | Soluble in Dichloromethane |

| Optical Rotation | Data not available in searched sources. |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound were not found in the searched literature, the expected chemical shifts can be inferred from data for similar peracetylated oligosaccharides.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric protons in the range of δ 4.5-5.5 ppm. The acetyl methyl protons will appear as multiple sharp singlets between δ 1.9-2.2 ppm. The remaining ring protons will resonate in the complex region of δ 3.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the anomeric carbons around δ 95-105 ppm. The carbonyl carbons of the acetate groups will be observed in the downfield region of δ 169-172 ppm. The methyl carbons of the acetate groups will appear around δ 20-21 ppm, and the ring carbons will resonate between δ 60-80 ppm.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the acetyl functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1750 | C=O stretching (ester) |

| ~1230 | C-O stretching (ester) |

| ~1050 | C-O-C stretching (glycosidic linkage) |

| No band at ~3300 | Absence of O-H stretching (indicating complete acetylation) |

Table 2: Expected FTIR Absorption Bands for this compound

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are suitable for this purpose. The expected molecular ion peak would correspond to the calculated molecular weight (1543.34 g/mol ), often observed as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.

Applications and Future Directions

This compound serves as a crucial intermediate in carbohydrate chemistry. Its protected hydroxyl groups allow for selective modifications at other positions. It can be used as a standard for the characterization of cello-oligosaccharides and in studies involving carbohydrate-protein interactions. Further research could explore its potential biological activities and its use in the synthesis of more complex glycoconjugates for drug development.

Conclusion

This technical guide has outlined a standard and reliable method for the synthesis of this compound via peracetylation of D-cellopentose. The guide also provides a comprehensive summary of the expected characterization data necessary for its unambiguous identification and quality assessment. The detailed protocols and tabulated data are intended to be a valuable resource for researchers in the fields of carbohydrate chemistry, glycobiology, and drug discovery.

Physicochemical Properties of Acetylated Cello-oligosaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylated cello-oligosaccharides (ACOS) are chemically modified derivatives of cello-oligosaccharides (COS), which are linear β-(1→4)-linked glucans. The introduction of acetyl groups to the hydroxyl moieties of the glucose units significantly alters the physicochemical properties of the parent oligosaccharides. These modifications, primarily influencing solubility, thermal stability, crystallinity, and enzymatic digestibility, make ACOS promising candidates for various applications, including drug delivery and biomaterial science. This technical guide provides a comprehensive overview of the core physicochemical properties of ACOS, detailed experimental protocols for their synthesis and characterization, and a discussion of their potential biological interactions.

Introduction

Cello-oligosaccharides, derived from the partial hydrolysis of cellulose (B213188), are of growing interest due to their biocompatibility and potential prebiotic properties. However, their strong intermolecular hydrogen bonding can limit their solubility and processability. Acetylation, the esterification of hydroxyl groups with acetyl moieties, is a common strategy to modulate these properties. The degree of substitution (DS), which represents the average number of acetyl groups per glucose unit (with a maximum of 3), is a critical parameter that dictates the final characteristics of the ACOS. This guide will delve into the key physicochemical attributes of ACOS, providing researchers with the foundational knowledge for their application.

Physicochemical Properties

The introduction of hydrophobic acetyl groups disrupts the extensive hydrogen-bonding network present in native cello-oligosaccharides, leading to profound changes in their physical and chemical characteristics.

Solubility

The solubility of acetylated cello-oligosaccharides is highly dependent on the degree of substitution (DS).

-

Low DS: At a low degree of substitution, the disruption of intermolecular hydrogen bonds can lead to an increase in water solubility. For instance, cellulose acetates with a DS in the range of 0.4–0.9 are known to be water-soluble.

-

High DS: As the DS increases, the hydrophobic character of the molecule becomes more pronounced, leading to decreased water solubility and increased solubility in organic solvents. For example, cellobiose (B7769950) octaacetate, a fully acetylated disaccharide, is soluble in nonpolar organic solvents.[1]

The table below summarizes the general solubility trends of acetylated cello-oligosaccharides and related acetylated polysaccharides.

| Degree of Substitution (DS) | Water Solubility | Organic Solvent Solubility (e.g., acetone, chloroform, THF) | Reference(s) |

| 0 (Native COS, DP ≤ 6) | Soluble | Insoluble | [2] |

| Low (e.g., 0.4 - 1.2) | Increased | Generally Insoluble to Sparingly Soluble | [3] |

| Medium (e.g., 1.7 - 2.6) | Insoluble | Soluble | [4] |

| High (e.g., > 2.5) | Insoluble | Freely Soluble | [3] |

Table 1: General Solubility of Acetylated Cello-oligosaccharides and Analogous Polysaccharides.

Thermal Stability

Acetylation generally enhances the thermal stability of cellulosic materials by protecting the hydroxyl groups from thermal degradation.

-

Increased Decomposition Temperature: The onset of thermal degradation for acetylated polysaccharides is typically shifted to higher temperatures compared to their unmodified counterparts. For example, the thermal stability of linseed hydrogel was shown to increase after acetylation.[5] The temperature corresponding to the maximum degradation rate of cellulose tri-stearate was found to be higher than that of microcrystalline cellulose.[6]

-

Dependence on DS: The degree of thermal stabilization can be dependent on the degree of substitution.

The following table presents typical thermal decomposition data for acetylated cellulose derivatives, which can be considered indicative for acetylated cello-oligosaccharides.

| Material | Onset Decomposition Temp (°C) | Temp. at Max. Degradation Rate (°C) | Reference(s) |

| Microcrystalline Cellulose | ~296 | ~345 | [6] |

| Cellulose Tri-stearate | ~320 | ~371 | [6] |

| Linseed Hydrogel | - | ~287 | [5] |

| Acetylated Linseed Hydrogel | - | ~328 | [5] |

Table 2: Thermal Properties of Acetylated Polysaccharides.

Crystallinity

The crystalline structure of cello-oligosaccharides is significantly influenced by acetylation. The introduction of bulky acetyl groups disrupts the regular packing of the polysaccharide chains.

-

Disruption of Crystalline Structure: X-ray diffraction (XRD) studies on acetylated starch have shown that with an increasing degree of substitution, the sharp diffraction peaks characteristic of the native crystalline structure are replaced by broader halos, indicating a more amorphous structure.[7]

-

Polymorphic Transitions: The acetylation process can also induce transformations between different crystalline allomorphs of cellulose.[8]

| Material | Crystallinity Characteristics | Reference(s) |

| Native Starch | Typical A-pattern with sharp peaks at 15°, 17°, 18°, 23° (2θ) | [7] |

| Acetylated Starch (DS 0.85) | Similar profile to native with a new peak at 9° (2θ) | [7] |

| Acetylated Starch (DS 1.78 and 2.89) | Broad peaks at 9° and 20° (2θ), indicating a more amorphous structure | [7] |

| Ethyl Cellulose (DS 1.7 - 2.5) | Two amorphous halos with maximum intensity at 2θ = 21° and 8.5° | [7] |

Table 3: X-ray Diffraction Characteristics of Acetylated Polysaccharides.

Enzymatic Digestibility

The susceptibility of acetylated cello-oligosaccharides to enzymatic hydrolysis is a complex property influenced by both solubility and the degree of substitution.

-

Steric Hindrance: A high degree of acetylation can sterically hinder the binding of cellulolytic enzymes, thereby reducing the rate of hydrolysis.

-

Increased Accessibility in Solution: Conversely, for water-soluble acetylated cello-oligosaccharides, the increased accessibility of the glycosidic bonds to enzymes in an aqueous environment can lead to a high rate of hydrolysis.

| Substrate | Enzyme(s) | Key Findings | Reference(s) |

| Cellulose | Cellulase, β-glucosidase | Hydrolysis is a two-step process, with competitive product inhibition. | [9] |

| Pre-treated Rice Husks | Aspergillus niger enzymes | Michaelis-Menten kinetics were applied to model the hydrolysis. | [5] |

| Cello-oligomers | Endoglucanase from S. solfataricus | The enzyme requires a minimum chain length of four glucose units and is inhibited by cellotriose. | [10] |

Table 4: Kinetic Data on Enzymatic Hydrolysis of Cellulosic Substrates. (Note: Specific kinetic data for acetylated cello-oligosaccharides is limited).

Experimental Protocols

This section provides detailed methodologies for the acetylation of cello-oligosaccharides and their subsequent characterization.

Acetylation of Cello-oligosaccharides

This protocol is adapted from methods used for the acetylation of peptides and other polysaccharides.[11]

Materials:

-

Cello-oligosaccharides (e.g., cellobiose, cellotriose)

-

Acetic Anhydride (B1165640)

-

Methanol

-

50 mM Ammonium (B1175870) Bicarbonate buffer

-

Lyophilizer

Procedure:

-

Prepare Acetylation Reagent: Mix 20 µL of acetic anhydride with 60 µL of methanol. This reagent should be prepared fresh.

-

Dissolve Cello-oligosaccharide: Reconstitute a known amount (e.g., 1 nmol) of the cello-oligosaccharide in 20 µL of 50 mM ammonium bicarbonate buffer.

-

Reaction: Add 50 µL of the freshly prepared acetylation reagent to the cello-oligosaccharide solution.

-

Incubation: Let the reaction mixture stand at room temperature for one hour.

-

Drying: Lyophilize the sample to dryness to remove the solvent and excess reagents.

-

Characterization: The resulting acetylated cello-oligosaccharide can then be characterized to determine the degree of substitution.

Determination of Degree of Substitution (DS) by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the DS of acetylated cello-oligosaccharides.[12]

Materials:

-

Acetylated cello-oligosaccharide sample

-

Deuterated solvent (e.g., D₂O for water-soluble ACOS, or DMSO-d₆ for less soluble derivatives)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a known amount of the acetylated cello-oligosaccharide in the appropriate deuterated solvent.

-

NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric protons of the glucose units.

-

Integrate the signals corresponding to the methyl protons of the acetyl groups.

-

The degree of substitution (DS) can be calculated using the following formula: DS = (Integral of acetyl protons / 3) / (Integral of anomeric protons)

-

Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of the acetylated products.[5][6]

Materials:

-

Acetylated cello-oligosaccharide sample

-

TGA instrument

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the dried sample into a TGA crucible.

-

TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

-

Data Analysis:

-

The TGA thermogram will show the weight loss of the sample as a function of temperature.

-

The onset of decomposition and the temperature of maximum weight loss can be determined from the thermogram and its derivative (DTG curve).

-

Analysis of Crystallinity by X-ray Diffraction (XRD)

XRD is employed to investigate the changes in the crystalline structure of cello-oligosaccharides upon acetylation.[7][8]

Materials:

-

Dried acetylated cello-oligosaccharide powder

-

XRD instrument

Procedure:

-

Sample Preparation: Mount the powdered sample on the XRD sample holder.

-

XRD Measurement: Obtain the X-ray diffraction pattern of the sample over a specific 2θ range (e.g., 5° to 40°).

-

Data Analysis:

-

Analyze the diffraction pattern for the presence of sharp peaks (indicative of crystalline regions) or broad halos (indicative of amorphous regions).

-

The crystallinity index (CrI) can be calculated from the diffraction data using established methods.

-

Biological Interactions and Signaling Pathways

While direct research on the signaling pathways of acetylated cello-oligosaccharides is limited, studies on other acetylated oligosaccharides provide valuable insights into their potential biological activities. For instance, peracetylated chitosan (B1678972) oligosaccharides have been shown to protect against glutamate-induced neuronal cell death by modulating the Bcl-2/Bax signaling pathway.[13][14]

This pathway suggests that acetylated oligosaccharides may exert protective effects in neuronal cells by upregulating the anti-apoptotic protein Bcl-2, which in turn inhibits the pro-apoptotic protein Bax, thereby preventing programmed cell death. This provides a plausible model for investigating the bioactivity of acetylated cello-oligosaccharides in drug development.

Conclusion

Acetylation is a versatile and effective method for modifying the physicochemical properties of cello-oligosaccharides. By controlling the degree of substitution, properties such as solubility, thermal stability, and crystallinity can be tailored for specific applications. This guide has provided a foundational understanding of these properties, along with detailed experimental protocols for their synthesis and characterization. The exploration of the biological activities of acetylated cello-oligosaccharides, potentially through pathways analogous to those of other acetylated oligosaccharides, presents an exciting frontier for research in drug delivery and biomaterials science. Further investigation into the precise quantitative relationships between the degree of polymerization, degree of substitution, and the resulting physicochemical and biological properties will be crucial for the rational design of novel ACOS-based technologies.

References

- 1. Cellobiose - Wikipedia [en.wikipedia.org]

- 2. Product solubility control in cellooligosaccharide production by coupled cellobiose and cellodextrin phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethylcellulose - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 6. Thermal Properties and Thermal Degradation of Cellulose Tri-Stearate (CTs) [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ionsource.com [ionsource.com]

- 12. uu.diva-portal.org [uu.diva-portal.org]

- 13. Acetylated Chitosan Oligosaccharides Act as Antagonists against Glutamate-Induced PC12 Cell Death via Bcl-2/Bax Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetylated chitosan oligosaccharides act as antagonists against glutamate-induced PC12 cell death via Bcl-2/Bax signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of D-Cellopentose Heptadecaacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of D-Cellopentose Heptadecaacetate, a fully acetylated derivative of the oligosaccharide cellopentaose. Given the increasing interest in the biological roles of oligosaccharides and their derivatives in drug development and glycobiology, understanding their structural characterization by mass spectrometry is crucial. This document outlines the expected fragmentation patterns, detailed experimental protocols, and theoretical quantitative data for the analysis of this compound.

Introduction to the Mass Spectrometry of Acetylated Oligosaccharides

Mass spectrometry is a powerful analytical technique for the structural elucidation of complex carbohydrates.[1] The acetylation of oligosaccharides, such as D-Cellopentose, to form this compound, enhances their analysis by mass spectrometry in several ways. Acetylation increases the hydrophobicity of the molecule, which can improve its ionization efficiency and chromatographic separation.[2] Furthermore, the fragmentation patterns of acetylated oligosaccharides in tandem mass spectrometry (MS/MS) experiments can provide valuable information about their sequence and linkage.[3]

The molecular formula for this compound is C64H86O43, with a molecular weight of 1543.34 g/mol .[4][5] Mass spectrometry analysis typically involves the ionization of the molecule, followed by mass-to-charge ratio (m/z) measurement of the parent ion and its fragments.

Experimental Protocols

A detailed protocol for the mass spectrometric analysis of this compound is provided below. This protocol is based on established methods for the analysis of acetylated oligosaccharides.

Sample Preparation and Acetylation

A general protocol for the acetylation of oligosaccharides is as follows:

-

Dissolution: Dissolve the oligosaccharide (D-Cellopentose) in a suitable solvent, such as a mixture of pyridine (B92270) and acetic anhydride.

-

Reaction: The reaction is typically carried out at room temperature or with gentle heating for several hours to ensure complete acetylation of all hydroxyl groups.

-

Quenching and Extraction: The reaction is quenched by the addition of water, and the acetylated product is extracted using an organic solvent like dichloromethane.

-

Purification: The extracted this compound is then purified, often by silica (B1680970) gel chromatography, to remove any excess reagents and byproducts.

-

Final Preparation for MS: The purified sample is dissolved in an appropriate solvent for mass spectrometry, typically a mixture of acetonitrile (B52724) and water, often with the addition of a salt (e.g., sodium acetate) to promote the formation of specific adducts.

Mass Spectrometry Analysis

The following outlines a typical workflow for the analysis of this compound by electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Caption: Experimental workflow for ESI-MS/MS analysis.

Instrumentation:

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source is suitable.[6]

-

Ionization Mode: Positive ion mode is typically used for acetylated oligosaccharides, as they readily form adducts with cations like sodium ([M+Na]+).

-

MS1 Analysis: A full scan in the m/z range of 500-2000 is performed to identify the parent ion of this compound. The expected [M+Na]+ ion would be at approximately m/z 1566.3.

-

MS/MS Analysis: The [M+Na]+ parent ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the MS2 scan.

-

Collision Energy: The collision energy should be optimized to achieve a good balance between the parent ion intensity and the production of a rich fragmentation pattern.

Expected Fragmentation Pattern and Data

The fragmentation of acetylated oligosaccharides in MS/MS experiments is characterized by specific neutral losses and cleavages of glycosidic bonds.

Key Fragmentation Pathways

The CID of the [M+Na]+ ion of this compound is expected to proceed through the following primary pathways:

-

Neutral Loss of Acetic Acid: A characteristic fragmentation for acetylated compounds is the neutral loss of acetic acid (CH3COOH), which corresponds to a mass difference of 60 Da. Multiple losses of acetic acid are commonly observed.

-

Glycosidic Bond Cleavage: Cleavage of the glycosidic bonds between the glucose units results in the formation of B and Y ions. The charge is typically retained on the non-reducing end (B ions) or the reducing end (Y ions).

-

Cross-Ring Cleavage: While less common for glycosidic bond fragmentation, some cross-ring cleavages (A and X ions) may also occur, providing information about the linkage positions.

Caption: Fragmentation pathways of this compound.

Quantitative Data Summary

The following table presents a theoretical summary of the expected major fragment ions and their corresponding m/z values for the [M+Na]+ precursor ion of this compound. The relative intensities are illustrative and can vary depending on the experimental conditions.

| Ion Type | Proposed Structure | Theoretical m/z | Relative Intensity (Illustrative) |

| [M+Na]+ | Intact Molecule + Na+ | 1566.3 | 100% |

| [M+Na-60]+ | Loss of one acetic acid | 1506.3 | 85% |

| [M+Na-120]+ | Loss of two acetic acids | 1446.3 | 60% |

| B1 | Acetylated Glucose | 331.1 | 40% |

| Y4 | Tetrasaccharide | 1259.2 | 35% |

| B2 | Disaccharide | 619.2 | 30% |

| Y3 | Trisaccharide | 971.1 | 25% |

| B3 | Trisaccharide | 907.3 | 20% |

| Y2 | Disaccharide | 683.0 | 15% |

| B4 | Tetrasaccharide | 1195.4 | 10% |

| Y1 | Glucose | 395.0 | 5% |

Note: The m/z values are calculated based on the monoisotopic masses of the elements. The relative intensities are hypothetical and serve for illustrative purposes. Actual experimental data may show variations.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. Through careful optimization of experimental parameters and detailed interpretation of the fragmentation patterns, it is possible to confirm the identity and sequence of this complex carbohydrate. The protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists working in the fields of glycobiology, drug development, and analytical chemistry. The combination of high-resolution mass spectrometry with derivatization techniques like acetylation is a cornerstone of modern carbohydrate analysis.

References

- 1. Mass spectrometry of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onesearch.uark.edu [onesearch.uark.edu]

- 4. scbt.com [scbt.com]

- 5. This compound | 83058-38-2 | OC06514 [biosynth.com]

- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

The Discovery and Isolation of Acetylated Pentasaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of acetylated pentasaccharides. These complex carbohydrates play crucial roles in various biological processes and are of significant interest in drug discovery and development. This document outlines the historical context of their discovery, detailed protocols for their isolation from natural sources and chemical synthesis, comprehensive characterization methodologies, and their involvement in biological signaling pathways.

Discovery of Acetylated Pentasaccharides

The journey of understanding acetylated pentasaccharides is intertwined with the broader history of carbohydrate chemistry and the elucidation of the structure and function of complex glycans. While the acetylation of monosaccharides was described early in the history of organic chemistry, the identification and synthesis of specific, biologically active acetylated pentasaccharides is a more recent development.

A pivotal moment in this field was the synthesis of a protected pentasaccharide corresponding to the antithrombin III binding region of heparin. This work laid the foundation for the development of the synthetic anticoagulant drug Fondaparinux, a highly specific factor Xa inhibitor. Fondaparinux is a synthetic analogue of the antithrombin-binding pentasaccharide found in heparin and heparan sulfate. Its synthesis was a landmark achievement, demonstrating the feasibility of constructing complex, biologically active oligosaccharides with high precision. This synthetic pentasaccharide contains N-acetylated glucosamine (B1671600) residues, highlighting the importance of acetylation for its biological activity.[1][2]

The discovery of naturally occurring acetylated oligosaccharides has often been the result of detailed structural analysis of complex polysaccharides from various sources, including plants and bacteria. For instance, studies on plant cell wall components like xyloglucan (B1166014) have revealed the presence of endogenously O-acetylated oligosaccharide subunits.[3] These discoveries underscore the natural prevalence and structural diversity of acetylated oligosaccharides.

Isolation of Acetylated Pentasaccharides

The isolation of acetylated pentasaccharides can be approached from two primary starting points: extraction from natural sources or purification from a synthetic reaction mixture.

Isolation from Natural Sources

Isolating naturally occurring acetylated pentasaccharides requires careful handling to preserve the labile acetyl groups, which can be susceptible to hydrolysis under harsh conditions.

Experimental Protocol: Isolation of Acetylated Xyloglucan Oligosaccharides from Plant Cell Walls

This protocol is adapted from methods used for the isolation of acetylated xyloglucan oligosaccharides from plant sources.[3]

1. Materials and Reagents:

- Plant tissue (e.g., suspension-cultured cells, leaves)

- Liquid nitrogen

- Enzyme solution (e.g., endoglucanase) in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)

- Ethanol (B145695)

- Deionized water

- Size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2)

- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase or porous graphitic carbon)

- Solvents for HPLC (e.g., acetonitrile (B52724), water, trifluoroacetic acid)

2. Procedure:

- Homogenization: Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

- Enzymatic Digestion: Suspend the powdered tissue in the enzyme solution and incubate at an optimal temperature (e.g., 37°C) for a specified time (e.g., 24-48 hours) to digest the polysaccharide backbone and release oligosaccharide fragments.

- Enzyme Inactivation and Precipitation: Heat the mixture to inactivate the enzyme (e.g., 100°C for 10 minutes). Cool the mixture and add ethanol to a final concentration of 80% (v/v) to precipitate larger polysaccharides.

- Centrifugation: Centrifuge the mixture to pellet the precipitate. The supernatant contains the smaller oligosaccharides.

- Drying and Desalting: Dry the supernatant using a rotary evaporator or lyophilizer. Desalt the dried residue using a size-exclusion chromatography column (e.g., Bio-Gel P-2) eluted with deionized water.

- Fractionation by HPLC: Fractionate the desalted oligosaccharides by reverse-phase or porous graphitic carbon HPLC. Use a gradient of acetonitrile in water (with a small amount of trifluoroacetic acid, e.g., 0.1%) to elute the acetylated pentasaccharides.

- Collection and Analysis: Collect the fractions and analyze them for the presence of acetylated pentasaccharides using mass spectrometry and NMR spectroscopy.

Purification of Synthetically Derived Acetylated Pentasaccharides

The purification of chemically synthesized acetylated pentasaccharides is crucial to remove reagents, byproducts, and incompletely synthesized intermediates.

Experimental Protocol: Purification of a Protected Acetylated Pentasaccharide by Silica (B1680970) Gel Chromatography

This protocol is a generalized procedure based on methods reported for the purification of synthetic oligosaccharides.[4]

1. Materials and Reagents:

- Crude synthetic reaction mixture containing the protected acetylated pentasaccharide

- Silica gel (for column chromatography, e.g., 230-400 mesh)

- Solvent system for elution (e.g., a gradient of ethyl acetate in hexanes or methanol (B129727) in dichloromethane)

- Thin-layer chromatography (TLC) plates (silica gel coated)

- TLC visualization reagent (e.g., ceric ammonium (B1175870) molybdate (B1676688) stain)

- Glass column for chromatography

- Fraction collector (optional)

2. Procedure:

- Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial elution solvent or a compatible solvent.

- Column Packing: Prepare a silica gel column by making a slurry of silica gel in the initial, non-polar elution solvent and pouring it into the glass column. Allow the silica to settle and equilibrate the column with the starting solvent system.

- Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

- Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. The optimal gradient will depend on the specific properties of the target compound and impurities.

- Fraction Collection: Collect fractions of the eluate.

- TLC Analysis: Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in a suitable solvent system and visualize the spots.

- Pooling and Concentration: Combine the fractions containing the pure desired product, as determined by TLC analysis. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified protected acetylated pentasaccharide.

Characterization of Acetylated Pentasaccharides

The structural elucidation of acetylated pentasaccharides relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of oligosaccharides, including the sequence of monosaccharides, the configuration of glycosidic linkages, and the location of acetyl groups.

Experimental Protocol: NMR Sample Preparation and Analysis

1. Sample Preparation: [5][6][7]

- Dissolve 1-5 mg of the purified acetylated pentasaccharide in 0.5-0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent depends on the solubility of the compound.

- For samples dissolved in D₂O, repeated lyophilization from D₂O can be performed to exchange exchangeable protons (e.g., -OH) with deuterium, simplifying the spectrum.

- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

2. NMR Experiments:

- 1D ¹H NMR: Provides information on the number and chemical environment of protons. The anomeric protons (H-1) typically resonate in a distinct region of the spectrum (δ 4.5-5.5 ppm) and their coupling constants (³J(H1,H2)) can help determine the anomeric configuration (α or β). The signals from the acetyl methyl groups appear as sharp singlets around δ 2.0-2.2 ppm.[8]

- 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same monosaccharide residue, allowing for the assignment of the proton spin systems.

- 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for assigning all the protons of a particular monosaccharide residue.

- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.

- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for determining the glycosidic linkages between monosaccharide units and for confirming the position of acetyl groups by observing correlations from the acetyl methyl protons to the carbon bearing the acetyl group.

- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is useful for confirming glycosidic linkages and determining the overall conformation of the pentasaccharide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and composition of the acetylated pentasaccharide. Tandem MS (MS/MS) experiments can be used to determine the sequence of monosaccharides.

Experimental Protocol: Mass Spectrometry Analysis

1. Sample Preparation:

- The sample preparation method depends on the ionization technique used (e.g., MALDI or ESI).

- For MALDI-TOF MS: Mix a small amount of the sample solution with a matrix solution (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate and allow it to crystallize.

- For ESI-MS: Dilute the sample in a suitable solvent system (e.g., methanol/water with a small amount of formic acid or ammonium acetate) and infuse it directly into the mass spectrometer or inject it via an HPLC system.

2. MS Analysis:

- Full Scan MS: Determine the molecular weight of the acetylated pentasaccharide. The observed mass will correspond to the molecular formula of the compound.

- Tandem MS (MS/MS): Select the molecular ion of the pentasaccharide and subject it to collision-induced dissociation (CID). The resulting fragment ions correspond to the cleavage of glycosidic bonds, providing information about the monosaccharide sequence. The loss of acetyl groups can also be observed.

Quantitative Data

The following tables summarize representative quantitative data from the synthesis of acetylated pentasaccharides.

Table 1: Yields of Synthetic Acetylated Pentasaccharide Intermediates

| Synthetic Step | Starting Materials | Product | Yield (%) | Reference |

| [3+2] Glycosylation | Trisaccharide donor and disaccharide acceptor | Protected pentasaccharide | 50-70 | |

| Deprotection of Acetyl Groups | Per-O-acetylated pentasaccharide | Polyhydroxylated pentasaccharide | >90 | |

| Global Deprotection (Hydrogenolysis) | Fully protected pentasaccharide | Final deprotected pentasaccharide | ~80-90 |

Table 2: Purity of a Synthetic Acetylated Pentasaccharide

| Analytical Method | Purity (%) |

| HPLC-UV | >98 |

| qNMR | >95 |

Signaling Pathways and Experimental Workflows

Acetylated pentasaccharides can play crucial roles in mediating biological signaling. A prime example is the synthetic pentasaccharide Fondaparinux, which selectively inhibits Factor Xa in the coagulation cascade.

Signaling Pathway of Fondaparinux

Fondaparinux exerts its anticoagulant effect by binding to antithrombin III (ATIII), inducing a conformational change that potentiates the inhibition of Factor Xa. This prevents the conversion of prothrombin to thrombin, a key enzyme in the formation of blood clots.[9][10][11]

Caption: Signaling pathway of Fondaparinux in the coagulation cascade.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the chemical synthesis and subsequent characterization of an acetylated pentasaccharide.

Caption: Experimental workflow for the synthesis and characterization of an acetylated pentasaccharide.

References

- 1. The clinical use of Fondaparinux: A synthetic heparin pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. depts.washington.edu [depts.washington.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. Sample preparation | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]

- 8. Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Fondaparinux Sodium? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

The Biological Frontier of Peracetylated Oligosaccharides: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning field of peracetylated oligosaccharides. This class of compounds is gaining significant attention for its diverse and potent biological activities, offering promising avenues for therapeutic intervention in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. By masking the polar hydroxyl groups of oligosaccharides with acetyl groups, peracetylation enhances their cell permeability, allowing for more effective interaction with intracellular targets. This guide provides a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Neuroprotective Effects of Peracetylated Chitosan (B1678972) Oligosaccharides

Peracetylated chitosan oligosaccharides (PACOs) have demonstrated significant neuroprotective properties in various in vitro and in vivo models. A primary mechanism of action is the inhibition of glutamate-induced excitotoxicity, a common pathway in neuronal cell death.

Pre-treatment of neuronal cells with PACOs has been shown to markedly inhibit cell death in a concentration-dependent manner. This protective effect is attributed to the suppression of apoptosis, as evidenced by the modulation of the Bcl-2 family of proteins and the inhibition of caspase activation.[1]

Key Signaling Pathways

Bcl-2/Bax Signaling Pathway: Peracetylated oligosaccharides have been observed to influence the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. By promoting the expression of anti-apoptotic proteins like Bcl-2 and inhibiting pro-apoptotic proteins like Bax, these compounds help to maintain mitochondrial integrity and prevent the release of cytochrome c, a key initiator of the apoptotic cascade.

Bcl-2/Bax signaling pathway and the inhibitory role of PACOs.

PI3K/Akt/GSK3β Signaling Pathway: Another critical neuroprotective pathway modulated by PACOs is the PI3K/Akt/GSK3β cascade. Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis. PACOs have been shown to enhance the phosphorylation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). Inactivation of GSK3β prevents the downstream activation of pro-apoptotic factors.[2]

PI3K/Akt/GSK3β signaling pathway and the activating role of PACOs.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of various peracetylated oligosaccharides. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: Neuroprotective Activity of Peracetylated Chitosan Oligosaccharides (PACOs)

| Compound | Cell Line | Insult | Assay | Concentration | Effect | Reference |

| PACOs (Q-2, Q-3, Q-4) | PC12 | Glutamate (B1630785) (4 mM) | Resazurin (B115843) | 100-400 µg/mL | Increased cell viability | [3] |

| PACOs (Q-2, Q-3, Q-4) | PC12 | Glutamate (4 mM) | LDH Release | 200 µg/mL | Decreased LDH release by ~56% | [3] |

| PACOs (Q-2, Q-3, Q-4) | PC12 | Glutamate (4 mM) | DCFH-DA | 200 µg/mL | Reduced ROS production by ~28% | [3] |

| PACOs | Sprague-Dawley Rats | Aβ25-35 | Immunohistochemistry | 25, 50, 100 mg/kg | Reduced cleaved caspase-3 activation | [4] |

Table 2: Anticancer Activity of Peracetylated Oligosaccharide Derivatives

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| Peracetylated 6,6-difluoro-L-fucose | HCT116 | Alamar Blue | ~25 µM (at 100 µM treatment) | [5] |

| Peracetylated 6,6,6-trifluoro-L-fucose | HCT116, HT29, MDA-MB-231, A549 | Alamar Blue | Significant inhibition at 100 µM | [5] |

| Chitosan Oligosaccharides (COS) | PC3, A549 | MTT | 25 µg/mL | [6] |

| Chitosan Oligosaccharides (COS) | HepG2 | MTT | 50 µg/mL | [6] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of peracetylated oligosaccharides.

Resazurin Cell Viability Assay

Rationale: This assay is a simple and sensitive method to measure cell viability based on the metabolic activity of living cells. Viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the peracetylated oligosaccharide for 2 hours.

-

Induce cytotoxicity by adding the desired insult (e.g., 4 mM glutamate for neurotoxicity studies) and incubate for 24 hours.

-

Add resazurin solution (final concentration 0.1 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Rationale: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Protocol:

-

Follow steps 1-3 of the Resazurin Cell Viability Assay protocol.

-

After the 24-hour incubation, carefully collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Intracellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

Rationale: This assay measures the levels of intracellular reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

-

Follow steps 1-3 of the Resazurin Cell Viability Assay protocol.

-

After the incubation with the insult, wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove the excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.

-

Quantify the relative ROS levels as a percentage of the control group.

Experimental Workflow Visualizations

The following diagrams illustrate typical experimental workflows for screening and evaluating the biological activities of peracetylated oligosaccharides.

Workflow for screening neuroprotective compounds.

Workflow for screening anti-inflammatory compounds.

This technical guide provides a foundational understanding of the biological activities of peracetylated oligosaccharides. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development in this exciting and promising field of medicinal chemistry and drug discovery. The enhanced bioavailability of these modified natural products opens up new possibilities for targeting intracellular pathways that were previously challenging to access with native oligosaccharides. Further exploration of the structure-activity relationships of a wider range of peracetylated oligosaccharides is warranted to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The neuroprotective effects of peracetylated chitosan oligosaccharides against β-amyloid-induced cognitive deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of D-Cellopentose Heptadecaacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D-Cellopentose Heptadecaacetate in organic solvents. The information is curated for professionals in research and development who utilize acetylated carbohydrates in their work. This document presents qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for assessing the solubility of acetylated oligosaccharides.

Core Data: Solubility Profile

This compound, a fully acetylated derivative of the oligosaccharide cellopentaose, exhibits solubility in a range of organic solvents. This property is critical for its application in synthesis, purification, and as a starting material in various chemical processes. The available qualitative data on its solubility is summarized below.

| Organic Solvent | Chemical Formula | Solubility |

| Dichloromethane | CH₂Cl₂ | Soluble[1] |

| Chloroform | CHCl₃ | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Soluble |

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is adapted from established gravimetric methods for solubility assessment.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Dichloromethane, Chloroform, Ethyl Acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Glass vials with airtight caps

-

Volumetric flasks

-

Micropipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed, solvent-resistant sample containers (e.g., glass petri dishes or vials)

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired experimental temperature. Stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.

-

Sample Extraction: Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant (the saturated solution) using a micropipette. To ensure no solid particles are transferred, it is recommended to use a syringe fitted with a solvent-compatible filter.

-

Solvent Evaporation: Transfer the collected aliquot of the saturated solution to a pre-weighed sample container. Place the container in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a desiccator.

-

Mass Determination: Once the solvent has been completely removed, re-weigh the sample container with the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

-

Replicates: For accuracy and statistical validity, it is crucial to perform the experiment in triplicate and report the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Factors Influencing Acetylated Carbohydrate Solubility

While specific quantitative data for this compound is limited, the solubility of acetylated carbohydrates, in general, is influenced by several factors. Understanding these can aid in solvent selection and the design of experimental procedures. The following diagram illustrates the logical relationships between these factors and solubility.

References

An In-depth Technical Guide to the Chemical Properties of CAS Number 83058-38-2: D-Cellopentose Heptadecaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound identified by CAS number 83058-38-2, D-Cellopentose heptadecaacetate. This document details its structural characteristics, physicochemical data, and analytical methodologies, and explores its potential biological significance based on related compounds.

Core Chemical Properties

This compound is a fully acetylated derivative of cellopentaose, a linear oligosaccharide consisting of five β-(1→4) linked D-glucose units. The peracetylation of the hydroxyl groups significantly alters its physical and chemical properties, most notably increasing its hydrophobicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 83058-38-2 | [1] |

| Molecular Formula | C₆₄H₈₆O₄₃ | [1] |

| Molecular Weight | 1543.34 g/mol | [1] |

| Appearance | White to Off-White Solid | General knowledge |

| Melting Point | 242-244 °C | [2] |

| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate | [2] |

| Storage Temperature | 2°C - 8°C | General lab practice |

Synthesis and Characterization

The primary method for the synthesis of this compound is the peracetylation of D-cellopentaose. This reaction is a standard procedure in carbohydrate chemistry.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the peracetylation of an oligosaccharide using acetic anhydride (B1165640) and pyridine (B92270).

Materials:

-

D-Cellopentaose

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methanol (for quenching)

Procedure:

-

D-Cellopentaose is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0°C in an ice bath.

-

Acetic anhydride is added dropwise to the cooled solution. A molar excess of acetic anhydride per hydroxyl group is used to ensure complete acetylation.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual pyridine.

-

The resulting residue is dissolved in dichloromethane.

-

The organic layer is washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Analytical Characterization

The structure and purity of this compound are typically confirmed using standard analytical techniques in organic chemistry.

NMR spectroscopy is a powerful tool for the structural elucidation of acetylated oligosaccharides. Both ¹H and ¹³C NMR are employed to confirm the structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric protons, the ring protons, and the methyl protons of the acetyl groups. The integration of the acetyl methyl proton signals relative to the anomeric proton signals can confirm the degree of acetylation.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the acetyl groups, the anomeric carbons, the ring carbons, and the methyl carbons of the acetyl groups.

-

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used for the complete assignment of all proton and carbon signals and to confirm the glycosidic linkages.

HPLC is utilized to assess the purity of the synthesized compound. Due to the hydrophobic nature of the peracetylated oligosaccharide, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC Analysis

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase and gradually increasing the proportion of a less polar organic solvent. A common mobile phase system is a gradient of water and acetonitrile (B52724).

-

Detection: A UV detector is suitable for detection if the compound has a chromophore, or a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be used.

-

Sample Preparation: The sample is dissolved in a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and water, and filtered before injection.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are not extensively reported in publicly available literature, research on other peracetylated oligosaccharides provides valuable insights into its potential bioactivity. Specifically, peracetylated chitosan (B1678972) oligosaccharides have demonstrated neuroprotective effects. These effects are attributed to the inhibition of apoptosis (programmed cell death) through the modulation of the Bcl-2 family of proteins.

Studies have shown that peracetylated oligosaccharides can prevent glutamate-induced neuronal cell death by decreasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic cascade, and subsequently inhibits the activation of caspases, the executioners of apoptosis.

Given the structural similarity of this compound to other peracetylated oligosaccharides, it is plausible that it may exhibit similar neuroprotective activities through the modulation of the Bcl-2/Bax signaling pathway.

Conclusion

This compound (CAS 83058-38-2) is a well-defined, peracetylated oligosaccharide. Its chemical and physical properties are largely dictated by the presence of the numerous acetyl groups, rendering it a hydrophobic molecule. Standard organic chemistry techniques are employed for its synthesis and characterization. While direct biological data is limited, related compounds suggest a potential for neuroprotective activity through the modulation of key apoptotic signaling pathways. This technical guide provides a foundational understanding for researchers and scientists interested in the further investigation and application of this compound in drug discovery and development.

References

The Pivotal Role of Acetyl Groups in Oligosaccharide Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The addition of a simple acetyl group to an oligosaccharide can dramatically alter its structure and function, with profound implications for biological processes ranging from immune recognition to cell signaling. This in-depth technical guide explores the multifaceted roles of acetyl groups in oligosaccharide function, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structural and physicochemical consequences of acetylation, its impact on molecular interactions, and its significance in various biological contexts. This guide also provides detailed experimental protocols for studying oligosaccharide acetylation and visualizes key pathways and workflows.

The Chemical and Structural Impact of Acetylation

Acetylation, the addition of an acetyl functional group (–COCH₃), is a common post-translational modification of oligosaccharides. This seemingly minor chemical alteration can have significant consequences for the three-dimensional structure and physicochemical properties of the glycan.

1.1. Conformational Changes:

The introduction of a bulky and hydrophobic acetyl group can restrict the rotational freedom around glycosidic linkages, leading to a more rigid oligosaccharide structure. This conformational rigidity can be crucial for presenting a specific epitope for molecular recognition. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for elucidating these conformational changes. For instance, studies on the Vi polysaccharide of Salmonella Typhi have shown that O-acetylation confers a more rigid and extended conformation, which is critical for its immunogenicity.[1]

1.2. Physicochemical Properties:

Acetylation can significantly alter the solubility and hydrophobicity of oligosaccharides. The addition of acetyl groups generally increases the hydrophobicity of the molecule. This change in polarity can influence how the oligosaccharide interacts with its environment, such as its partitioning between aqueous and lipid phases, which is particularly relevant for glycolipids embedded in cell membranes. For example, the degree of acetylation of chitosan (B1678972), a linear polysaccharide, directly influences its solubility and, consequently, its biomedical applications.[2][3][4]

Acetyl Groups as Modulators of Molecular Recognition

One of the most critical roles of acetyl groups on oligosaccharides is their ability to modulate interactions with other molecules, particularly proteins such as antibodies and lectins.

2.1. Immunogenicity and Epitope Masking:

O-acetylation plays a crucial role in the immunogenicity of bacterial capsular polysaccharides, which are key components of many vaccines. Acetyl groups can act as immunodominant epitopes, meaning they are the primary structures recognized by the immune system. For example, the O-acetyl groups on the serogroup A capsular polysaccharide of Neisseria meningitidis are essential for inducing a protective antibody response.[5] Conversely, the absence or removal of acetyl groups can unmask underlying epitopes, leading to a different immune response. In some cases, de-O-acetylation can even enhance the immunogenicity of certain polysaccharides by exposing conserved backbone structures.[6]

2.2. Lectin and Viral Recognition:

The binding of lectins, a class of carbohydrate-binding proteins, to cell surface glycans is a fundamental process in cell-cell recognition, signaling, and pathogen binding. Acetylation can either create or block lectin binding sites. For instance, O-acetylation of sialic acids can prevent their recognition by certain Siglecs (sialic acid-binding immunoglobulin-like lectins), thereby modulating immune responses.

Similarly, viruses often utilize host cell surface glycans as receptors for entry. The acetylation status of these glycans can be a determining factor for viral tropism. For example, influenza C and D viruses specifically recognize 9-O-acetylated sialic acids as their primary receptor.

Biological Contexts of Oligosaccharide Acetylation

The functional significance of acetylated oligosaccharides is evident in a wide range of biological systems.

3.1. Bacterial Polysaccharides and Vaccines:

As mentioned, O-acetylation is a key determinant of the immunogenicity of many bacterial capsular polysaccharides. Understanding the role of acetylation is therefore critical for the design of effective glycoconjugate vaccines against encapsulated bacteria such as Neisseria meningitidis, Streptococcus pneumoniae, and Salmonella Typhi. The level of O-acetylation can influence the magnitude and quality of the antibody response.[5][6]

3.2. Sialic Acid Acetylation in Health and Disease:

Sialic acids are terminal monosaccharides on many vertebrate glycans and play crucial roles in cell signaling and recognition. O-acetylation of sialic acids, particularly at the C9 position, is a dynamic process that can modulate a variety of biological functions. For example, changes in the O-acetylation of sialic acids have been implicated in cancer progression and metastasis. Furthermore, O-acetylated gangliosides are being explored as targets for cancer immunotherapy.[7][8]

3.3. Chitin and Chitosan Acetylation:

Chitin is a major structural component of the exoskeletons of arthropods and the cell walls of fungi. Its derivative, chitosan, is produced by the deacetylation of chitin. The degree of acetylation is a critical parameter that determines the physicochemical and biological properties of chitosan, including its biodegradability, biocompatibility, and antimicrobial activity. These properties make chitosan a versatile biopolymer for various biomedical and industrial applications.[2][3][4]

Data Presentation: Quantitative Effects of Acetylation

The following tables summarize quantitative data on the effects of oligosaccharide acetylation on immunogenicity and binding affinity.

| Polysaccharide | Acetylation Status | Immunogenicity (Metric) | Fold Change (Acetylated vs. Deacetylated) | Reference |

| S. aureus CP5 | O-acetylated | OPA Titer | >10 | [6] |

| S. aureus CP8 | O-acetylated | OPA Titer | >10 | [6] |

| MenC Polysaccharide | De-O-acetylated | SBA GMT vs. OAc- strain | ~2x higher IgG levels | [9] |

| Vi Polysaccharide | O-acetylated (88%) | anti-Vi IgG binding | Correlated with O-acetylation level | [1] |

Table 1: Impact of Acetylation on Immunogenicity. OPA: Opsonophagocytic Activity; SBA: Serum Bactericidal Activity; GMT: Geometric Mean Titer; CP: Capsular Polysaccharide; MenC: Neisseria meningitidis serogroup C.

| Ligand | Receptor | Acetylation Status | Binding Affinity (Kd) | Thermodynamic Parameters (ΔH, TΔS) | Reference |

| Mannosylated Glycodendrimer | Concanavalin A | N/A (comparative) | Kd1: 1.2 µM, Kd2: 4.8 nM | Not specified | [10] |

| Glycopeptide | Ricinus communis agglutinin-120 | N-acetylated | kass: 3.4 x 105 M-1s-1, kdiss: 2.1 x 10-3 s-1 | Not specified | [11] |

| Glycopeptide | Datura stramonium lectin | N-acetylated | kass: 5.7 x 105 M-1s-1, kdiss: 1.3 x 10-3 s-1 | Not specified | [11] |

| Glyconanoparticle-Man | Concanavalin A | N-acetylated | Apparent Kd in nM range | ΔH: -10 to -20 kcal/mol | [12] |

Table 2: Quantitative Analysis of Acetylated Oligosaccharide Interactions. Kd: Dissociation constant; kass: Association rate constant; kdiss: Dissociation rate constant.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to oligosaccharide acetylation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of oligosaccharide acetylation.

6.1. Synthesis of Acetylated and Deacetylated Oligosaccharides for Comparative Studies

Objective: To prepare acetylated and corresponding deacetylated oligosaccharides for use in comparative functional and structural assays.

Protocol for Per-O-acetylation:

-

Dissolve the unprotected oligosaccharide (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (B1165640) (excess, e.g., 1.5 equivalents per hydroxyl group) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Co-evaporate the mixture with toluene (B28343) to remove pyridine.

-

Purify the per-O-acetylated product by silica (B1680970) gel column chromatography.

Protocol for De-O-acetylation (Zemplén Deacetylation):

-

Dissolve the per-O-acetylated oligosaccharide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (B1231860) (e.g., 0.1 M solution in methanol).

-

Stir the reaction at room temperature and monitor by TLC.

-

When the reaction is complete (typically 1-4 hours), neutralize the solution with Amberlite IR120 (H⁺) resin.

-

Filter the resin and concentrate the filtrate under reduced pressure to yield the deacetylated oligosaccharide.

6.2. Determination of the Degree of Acetylation

Objective: To quantify the extent of acetylation on a polysaccharide.

Protocol using 1H NMR Spectroscopy (for Chitosan):

-

Dissolve a known amount of the chitosan sample in D₂O containing a known amount of DCl.

-

Acquire a 1H NMR spectrum.

-

Integrate the signal corresponding to the three protons of the acetyl group (around 2.0 ppm).

-

Integrate the signals of the anomeric protons of the glucosamine (B1671600) and N-acetylglucosamine units (around 4.5-4.9 ppm).

-

Calculate the degree of acetylation (DA) using the following formula: DA (%) = [I(CH₃) / (I(H1) * 3)] * 100, where I(CH₃) is the integral of the acetyl protons and I(H1) is the integral of the anomeric protons.[2][4]

6.3. Analysis of Glycan-Protein Interactions using Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) of the interaction between an acetylated oligosaccharide and a protein.

Protocol:

-

Sample Preparation:

-

Dialyze both the protein and the oligosaccharide ligand extensively against the same buffer to minimize buffer mismatch. A typical buffer is phosphate-buffered saline (PBS) at pH 7.4.

-

Determine the concentrations of the protein and ligand accurately using a suitable method (e.g., UV-Vis spectroscopy for protein).

-

Degas both solutions immediately before the experiment.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

-

Set the experimental temperature (e.g., 25°C).

-

-

Loading Samples:

-

Load the protein solution into the sample cell (e.g., ~1.45 mL for a VP-ITC). A typical protein concentration is 10-100 µM.

-

Load the oligosaccharide solution into the injection syringe (e.g., ~100 µL). The ligand concentration should be 10-20 times the protein concentration.

-

-

Titration:

-